molecular formula C16H14 B065254 2-methyl-4-phenyl-1H-indene CAS No. 159531-97-2

2-methyl-4-phenyl-1H-indene

Cat. No.: B065254
CAS No.: 159531-97-2
M. Wt: 206.28 g/mol
InChI Key: ASGNRCDZSRNHOP-UHFFFAOYSA-N
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Description

2-Methyl-4-phenyl-1H-indene is an organic compound with the molecular formula C16H14. It is a derivative of indene, characterized by the presence of a methyl group at the second position and a phenyl group at the fourth position of the indene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-phenyl-1H-indene can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-methyl-2-butene with phenylacetylene in the presence of a suitable catalyst can yield this compound . The reaction typically requires elevated temperatures and may involve the use of a palladium catalyst to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale catalytic processes. These processes often utilize continuous flow reactors to ensure efficient and consistent production. The choice of catalyst and reaction conditions is critical to optimizing yield and purity. Common catalysts include palladium and platinum-based systems, which are known for their effectiveness in facilitating cyclization reactions .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-phenyl-1H-indene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert this compound to its corresponding saturated derivatives. Hydrogenation using palladium on carbon is a typical method.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the indene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Scientific Research Applications

2-Methyl-4-phenyl-1H-indene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-4-phenyl-1H-indene in catalytic processes involves its interaction with metal centers in catalysts. The indene ring can coordinate with metal atoms, facilitating the activation of substrates and promoting the desired chemical transformations. The methyl and phenyl groups can influence the electronic properties of the indene ring, affecting its reactivity and selectivity in various reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-4-phenyl-1H-indene is unique due to the combined presence of both methyl and phenyl groups, which impart distinct electronic and steric effects. These effects influence its reactivity and make it suitable for specific applications in polymer chemistry and catalysis .

Properties

IUPAC Name

2-methyl-4-phenyl-1H-indene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14/c1-12-10-14-8-5-9-15(16(14)11-12)13-6-3-2-4-7-13/h2-9,11H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASGNRCDZSRNHOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C1)C=CC=C2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30454279
Record name 2-METHYL-4-PHENYLINDENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30454279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159531-97-2
Record name 2-METHYL-4-PHENYLINDENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30454279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 159531-97-2
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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